molecular formula C20H32O4 B3152237 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid CAS No. 73151-67-4

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Cat. No.: B3152237
CAS No.: 73151-67-4
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-UHFFFAOYSA-N
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Description

Classification within Specialized Pro-Resolving Mediators (SPMs)

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is classified as a leukotriene, a family of eicosanoid inflammatory mediators. wikipedia.org Specifically, it is an isomer of the potent chemoattractant leukotriene B4 (LTB4). nih.gov Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are primarily recognized for their pro-inflammatory activities, such as promoting leukocyte aggregation and chemotaxis. wikipedia.orgnih.gov

The broader category of Specialized Pro-Resolving Mediators (SPMs) encompasses families of lipid mediators that actively orchestrate the resolution of inflammation, a process once thought to be passive. nih.govwikipedia.org The primary families of SPMs include lipoxins, resolvins, protectins, and maresins. nih.govtaylorandfrancis.com These molecules actively limit neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages, and promote tissue regeneration. taylorandfrancis.comijpi.in

While this compound itself is a leukotriene and thus part of a generally pro-inflammatory class of molecules, its formation and presence are intricately linked to the complex network of bioactive lipids that govern the inflammatory response and its resolution. For instance, the 5S,12S-diHETE isomer is a product of double dioxygenation and has been identified alongside SPMs like lipoxins in biological samples, suggesting its role within the broader arachidonic acid metabolome that also gives rise to pro-resolving mediators. nih.gov The metabolism of arachidonic acid can lead to the production of both pro-inflammatory leukotrienes and pro-resolving lipoxins, often through transcellular biosynthesis pathways involving different lipoxygenase enzymes. ijpi.in

Table 1: Classification of Key Lipid Mediators

Mediator Class Precursor Key Examples Primary Role
Leukotrienes Arachidonic Acid Leukotriene B4, 5,12-diHETE Pro-inflammatory
Lipoxins Arachidonic Acid Lipoxin A4, Lipoxin B4 Pro-resolving
Resolvins EPA, DHA Resolvin E1, Resolvin D1 Pro-resolving
Protectins DHA Protectin D1 Pro-resolving
Maresins DHA Maresin 1 Pro-resolving

Historical Context and Significance in Resolution Biology

The discovery of this compound and its isomers in the late 1970s and early 1980s was a pivotal moment in understanding the biochemical intricacies of inflammation. Research by Nobel laureate Bengt Samuelsson and his colleagues, including Pierre Borgeat, was instrumental in elucidating the transformation of arachidonic acid in polymorphonuclear leukocytes into a series of novel dihydroxylated derivatives. nih.gov

In 1979, they identified the formation of several 5,12-dihydroxy-eicosatetraenoic acids from arachidonic acid in rabbit polymorphonuclear leukocytes. nih.gov This discovery was significant as it unveiled a new family of potent bioactive molecules generated during the inflammatory response. Subsequent research in 1982 further detailed the mechanism of formation of the 5S,12S-dihydroxy isomer in leukocytes, concluding that it was not derived from the unstable intermediate leukotriene A4, but rather through successive reactions involving two different lipoxygenases.

This early work on dihydroxy-eicosatetraenoic acids, including 5,12-diHETE, laid the crucial groundwork for the eventual discovery and characterization of the SPMs. The identification of these potent, stereospecific products of lipoxygenase pathways highlighted that the inflammatory process was not simply a passive decay of pro-inflammatory signals but an active, highly regulated process involving the generation of a complex array of lipid mediators.

The initial focus was on the pro-inflammatory and chemotactic properties of these newly discovered molecules. However, the understanding of their roles has evolved. The discovery that different lipoxygenase enzymes could interact to produce a variety of di- and tri-hydroxy derivatives opened the door to the concept of a "class switch" in lipid mediator production during the course of inflammation. This concept is central to resolution biology, where an initial wave of pro-inflammatory mediators like leukotrienes is followed by the production of pro-resolving mediators like lipoxins, which actively halt the inflammatory response and promote healing.

Therefore, the historical significance of this compound in resolution biology is not as a direct pro-resolving mediator itself, but as a key discovery that illuminated the complexity of lipid mediator biosynthesis and function. This understanding was a critical stepping stone towards the later appreciation of the active, biochemically-driven process of inflammation resolution and the identification of the specific families of SPMs that govern it.

Properties

IUPAC Name

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860923
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73151-67-4
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid

Enzymatic Synthesis Pathways

The biosynthesis of 5,12-diHETE is a multi-step process primarily orchestrated by a class of enzymes known as lipoxygenases (LOX). These enzymes catalyze the insertion of molecular oxygen into arachidonic acid, leading to the formation of various hydroxylated metabolites.

Role of Lipoxygenases (LOX) in Sequential Oxygenation of Arachidonic Acid

The formation of 5,12-diHETE is the result of the sequential action of two distinct lipoxygenases, namely 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX), on arachidonic acid. nih.gov This dual lipoxygenase mechanism distinguishes its synthesis from that of other leukotrienes, such as Leukotriene B4, which are derived from the intermediate Leukotriene A4 (LTA4). nih.gov Experimental evidence, including 18O2 labeling studies, has confirmed that the hydroxyl groups at both the C5 and C12 positions of 5,12-diHETE are derived from molecular oxygen, supporting the involvement of two separate oxygenation steps. nih.gov

The process can be initiated by either 5-LOX or 12-LOX. In one pathway, arachidonic acid is first converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). Subsequently, 12-LOX acts on 5-HETE to introduce a second hydroxyl group at the C12 position, yielding 5,12-diHETE. Conversely, 12-LOX can first oxygenate arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HPETE) and its reduced product, 12-hydroxyeicosatetraenoic acid (12-HETE). wikipedia.org This intermediate is then a substrate for 5-LOX, which catalyzes the addition of a hydroxyl group at the C5 position to form 5,12-diHETE. nih.gov

The stereochemistry of the final product, specifically 5S,12S-diHETE, is determined by the specific lipoxygenase enzymes involved. For instance, incubation of 12-HETE with leukocytes stimulated with a calcium ionophore leads to the formation of 5S,12S-diHETE, indicating the action of the leukocyte 5-LOX on the platelet-derived 12-HETE. pnas.org

Key Enzymes and Intermediates in the Sequential Oxygenation of Arachidonic Acid
EnzymeSubstrateProduct
5-Lipoxygenase (5-LOX)Arachidonic Acid5-Hydroperoxyeicosatetraenoic acid (5-HPETE) -> 5-Hydroxyeicosatetraenoic acid (5-HETE)
12-Lipoxygenase (12-LOX)5-Hydroxyeicosatetraenoic acid (5-HETE)5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid (5,12-diHETE)
12-Lipoxygenase (12-LOX)Arachidonic Acid12-Hydroperoxyeicosatetraenoic acid (12-HPETE) -> 12-Hydroxyeicosatetraenoic acid (12-HETE)
5-Lipoxygenase (5-LOX)12-Hydroxyeicosatetraenoic acid (12-HETE)This compound (5,12-diHETE)

Transcellular Biosynthesis Mechanisms

The synthesis of 5,12-diHETE often occurs through a process known as transcellular biosynthesis, where metabolic intermediates are shuttled between different cell types. jci.org This intercellular cooperation is crucial because some cells may only express one of the necessary lipoxygenases.

A well-documented example of transcellular biosynthesis of 5,12-diHETE involves the interaction between neutrophils and platelets. rug.nl Platelets are a primary source of 12-LOX and, upon stimulation, release 12-HETE. researchgate.net This platelet-derived 12-HETE can then be taken up by nearby neutrophils, which are rich in 5-LOX. researchgate.net Inside the neutrophil, 5-LOX oxygenates 12-HETE at the C5 position to produce 5,12-diHETE. nih.gov This interaction requires close cell-to-cell contact, which is often facilitated by adhesion molecules. nih.gov For instance, platelet P-selectin has been implicated in this process. rug.nl The transfer of arachidonic acid metabolites is not unidirectional; neutrophils can also release arachidonic acid that is then used by platelets to produce more 12-HETE. rug.nl

During inflammation, leukocytes adhere to and migrate through the vascular endothelium. This close interaction provides an opportunity for transcellular metabolism of eicosanoids. While direct evidence specifically detailing the synthesis of 5,12-diHETE through leukocyte-endothelial cell interactions is an area of ongoing investigation, the general mechanism of transcellular biosynthesis is well-established for other lipid mediators. It is plausible that leukocytes, activated at the endothelial surface, could release 5-HETE, which is then metabolized by endothelial cells, or vice versa, to generate dihydroxy products.

Similar to endothelial interactions, the infiltration of leukocytes into epithelial tissues during inflammatory conditions creates a microenvironment conducive to transcellular biosynthesis. Epithelial cells can express lipoxygenases, and their capacity for leukotriene synthesis can be modulated by factors such as bacterial or viral infections. nih.gov While leukocytes are the primary producers of leukotrienes, the interaction with epithelial cells could lead to the formation of various eicosanoids. The specific contribution of leukocyte-epithelial cell interactions to the synthesis of 5,12-diHETE remains to be fully elucidated but represents a potential pathway in mucosal inflammation.

Endogenous Production in Response to Inflammatory Stimuli

The production of 5,12-diHETE is closely linked to inflammatory responses. researchgate.net Inflammatory stimuli, such as the calcium ionophore A23187, can trigger the synthesis of this compound in leukocytes. nih.gov Tissue injury or microbial invasion leads to the activation of cells like neutrophils, mast cells, platelets, and macrophages. youtube.com This activation results in an influx of calcium, which in turn activates phospholipase A2. youtube.com This enzyme is responsible for releasing arachidonic acid from membrane phospholipids, making it available for metabolism by the lipoxygenase pathways. youtube.com

The presence of 5,12-diHETE has been noted in inflammatory environments. For example, 5,12(S)-diHETE is reported to be the most abundant eicosanoid in the synovial fluid of patients with rheumatoid arthritis, highlighting the significance of its production through the coordinated action of leukocyte 5-lipoxygenase and platelet 12-lipoxygenase in inflammatory disease. nih.gov

Cellular Interactions in 5,12-diHETE Biosynthesis
Interacting CellsKey Enzymes/Metabolites ContributedOutcome
Neutrophils and PlateletsPlatelets: 12-Lipoxygenase (12-LOX) -> 12-HETE Neutrophils: 5-Lipoxygenase (5-LOX)Transcellular biosynthesis of 5,12-diHETE
Leukocytes and Endothelial CellsPotential for transcellular metabolism of LOX productsPossible pathway for 5,12-diHETE synthesis during vascular inflammation
Leukocytes and Epithelial CellsPotential for transcellular metabolism of LOX productsPossible pathway for 5,12-diHETE synthesis during mucosal inflammation

Aspirin-Triggered Biosynthesis of 15-epi-5,12-Dihydroxyicosa-6,8,10,14-tetraenoic Acid (ATL)

The established mechanism for aspirin-triggered lipoxins (ATLs) involves a specific modification of the cyclooxygenase-2 (COX-2) enzyme. When aspirin acetylates COX-2, it alters the enzyme's catalytic activity, causing it to convert arachidonic acid into 15(R)-Hydroxyeicosatetraenoic acid (15R-HETE) instead of prostaglandins (B1171923) researchgate.netresearchgate.net. This 15R-HETE is then released and taken up by nearby leukocytes, where 5-lipoxygenase converts it into 15-epi-lipoxins, which are trihydroxy derivatives (e.g., 15-epi-Lipoxin A4) researchgate.netnih.gov.

However, a specific pathway for the aspirin-triggered biosynthesis of a dihydroxy compound named 15-epi-5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is not detailed in the reviewed scientific literature. While aspirin-treated COX-2 can metabolize the 5-LOX product 5(S)-HETE to form a dihydroxy compound, the identified product is 5(S),15(R)-diHETE, which differs in the position of the second hydroxyl group wikipedia.org. Therefore, the direct aspirin-triggered biosynthesis of a 15-epi version of 5,12-DiHETE is not a clearly described pathway.

Metabolic Inactivation and Degradation Routes

The precise metabolic fate of 5,12-DiHETE is not extensively detailed, but the inactivation routes of its immediate precursors, particularly 12(S)-HETE, provide significant insight into its likely degradation pathways. The primary mechanisms for inactivating such hydroxylated fatty acids are β-oxidation and further hydroxylation, which convert the active molecule into biologically inactive metabolites.

In alternatively activated (M2) macrophages, 12(S)-HETE undergoes degradation via two main pathways nih.govresearchgate.net:

β-Oxidation : This process occurs in peroxisomes and involves the shortening of the fatty acid chain. For 12(S)-HETE, this results in the formation of 8-hydroxy-6,10-hexadecadienoic acid (8-HHDD), which is biologically inactive nih.govresearchgate.net. Studies have also shown that peroxisomes from the liver and kidney can metabolize 12(S)-HETE via β-oxidation nih.gov.

(ω-1)-Hydroxylation : This pathway is mediated by cytochrome P450 enzymes. It involves the addition of another hydroxyl group near the terminal (omega) end of the molecule. This converts 12(S)-HETE into 12(S),19-diHETE, which fails to enhance vasoconstrictor effects, indicating its deactivation nih.govresearchgate.net.

These metabolic routes, particularly β-oxidation and further hydroxylation by CYP enzymes, represent the likely pathways for the biological inactivation and degradation of this compound.

Table 2: Likely Metabolic Inactivation Pathways (Based on 12(S)-HETE Metabolism)
PathwayEnzyme ClassCellular LocationResulting Product TypeBiological Activity of Product
β-OxidationPeroxisomal enzymesPeroxisomes (Macrophages, Liver, Kidney)Chain-shortened hydroxy fatty acid (e.g., 8-HHDD)Inactive
(ω-1)-HydroxylationCytochrome P450 (CYP)(in Macrophages)Dihydroxy fatty acid (e.g., 12,19-diHETE)Inactive

Molecular Mechanisms of Action of 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid

Receptor-Mediated Signal Transduction

The biological activities of 5,12-diHETE, like many eicosanoids, are initiated by its interaction with specific cell surface or intracellular receptors. These interactions trigger complex signaling cascades that ultimately dictate the cellular response. The primary receptors implicated in the actions of related lipid mediators include the Formyl Peptide Receptor family and the Aryl Hydrocarbon Receptor.

Formyl Peptide Receptor 2 (FPR2/ALX/ALXR) Interactions

Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/ALXR), is a G-protein coupled receptor (GPCR) recognized for its promiscuity, binding a wide array of structurally diverse ligands including peptides, proteins, and lipids. nih.govmdpi.comreactome.org This receptor plays a crucial role in modulating inflammatory responses, capable of initiating either pro-inflammatory or pro-resolving signals depending on the specific ligand it binds. mdpi.comnih.govnih.gov While FPR2 is a known receptor for various eicosanoids, direct and comprehensive studies detailing its interaction with 5,12-diHETE are limited. Much of the understanding of how dihydroxy-eicosanoids might interact with FPR2 is extrapolated from studies of the structurally related tri-hydroxy eicosanoid, lipoxin A4 (LXA4). nih.govmdpi.com

The binding affinity and specificity of 5,12-diHETE to FPR2 have not been extensively characterized in the scientific literature. FPR2 demonstrates a remarkable ability to bind numerous ligands, and its interaction with lipid mediators is complex. For instance, Lipoxin A4 (LXA4), a related trihydroxy-eicosatetraenoic acid, is reported to bind to FPR2 with high affinity. mdpi.com However, some studies have reported a lack of functional response, such as calcium mobilization, in cells heterologously expressing FPR2 upon stimulation with LXA4, creating some debate about the nature of this interaction. nih.gov

In contrast, studies on other receptors have shown that 5(S),12(S)-diHETE can interact with the human platelet thromboxane (B8750289) A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptor, though with less potency than other lipoxygenase products. It displayed an IC50 value of 9.38 µM in inhibiting the binding of a radiolabeled thromboxane mimetic. nih.gov This indicates that 5,12-diHETE may interact with multiple receptor types, but its specific, high-affinity interactions remain to be fully elucidated.

Table 1: Comparative Inhibitory Concentrations (IC50) of 5,12-diHETE and Related Compounds at the TXA2/PGH2 Receptor

Data sourced from radioligand binding studies on washed human platelets. nih.gov

As a G-protein coupled receptor, FPR2 activation initiates intracellular signaling cascades that are dependent on the specific ligand and cell type. nih.gov FPR2 is known to couple to pertussis toxin-sensitive G-proteins, primarily of the Gαi family, which lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). nih.govnih.gov Activation of FPR2 by various agonists can also trigger signaling through other G-proteins, such as Gα12/Gα13. nih.govresearchgate.net

Upon agonist binding, FPR2 can stimulate several downstream effector pathways:

Phospholipase C (PLC) Activation: This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netyoutube.com

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. nih.gov

Protein Kinase C (PKC) Activation: DAG, along with elevated intracellular calcium, activates isoforms of PKC, which then phosphorylate a variety of cellular proteins. researchgate.netyoutube.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR2 signaling can also lead to the activation of the ERK1/2, JNK, and p38 MAPK pathways, which are crucial for regulating gene expression and cellular processes like proliferation and apoptosis. nih.gov

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway, critical for cell survival and metabolism, can also be activated downstream of FPR2. researchgate.net

While these pathways are well-established for various peptide and lipid agonists of FPR2, the specific signaling signature induced by 5,12-diHETE remains to be determined. researchgate.net

The expression of FPR2 is widespread, found on both immune and non-immune cells, which contributes to its diverse biological roles. The functional consequences of FPR2 activation are highly dependent on the cellular context.

Myeloid Cells: In phagocytic leukocytes such as neutrophils and monocytes/macrophages, FPR2 is highly expressed and plays a critical role in orchestrating the inflammatory response. nih.govnih.govnih.govmdpi.com Ligand binding can trigger chemotaxis, cytokine release, and phagocytosis. nih.gov For example, pro-resolving ligands can promote macrophage polarization towards an anti-inflammatory M2 phenotype. nih.gov

Epithelial and Endothelial Cells: FPR2 is also expressed on epithelial and endothelial cells, where it can modulate barrier function and vascular permeability. nih.gov

Central Nervous System: In the brain, FPR2 is found on microglia, astrocytes, and neurons. nih.govmdpi.com Its activation in these cells is linked to neuroinflammation and neuroprotection, depending on the specific agonist involved. nih.govmdpi.com

The specific responses of these various cell types to 5,12-diHETE via FPR2 have not been specifically documented.

Non-FPR2 Receptor Interactions

Evidence suggests that 5,12-diHETE and its structural analogs can interact with receptors outside of the formyl peptide receptor family. As previously mentioned, 5(S),12(S)-diHETE has been shown to interact with the thromboxane A2/prostaglandin H2 receptor on human platelets, albeit with lower affinity than mono-HETEs. nih.gov Furthermore, related hydroxyeicosatetraenoic acids are known ligands for other GPCRs, such as the leukotriene B4 receptor 2 (BLT2) and GPR31, which preferentially bind 12(S)-HETE. nih.govwikipedia.orgnih.gov

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins. mdpi.com It functions as a sensor for a wide variety of small molecules, including environmental toxins and endogenous metabolites. nih.govmdpi.com

Direct interaction between 5,12-diHETE and AhR has not been reported. However, studies on a structurally related compound, 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid [12(R)-HETE], have demonstrated its ability to act as a potent indirect modulator of the AhR pathway. nih.gov In cell-based reporter assays, 12(R)-HETE was shown to activate AhR-mediated transcription at nanomolar concentrations in human hepatoma (HepG2) and keratinocyte (HaCaT) cell lines. nih.gov Interestingly, ligand competition binding experiments and electrophoretic mobility shift assays indicated that 12(R)-HETE does not bind directly to the AhR. nih.gov This suggests that 12(R)-HETE may be metabolized into a direct AhR ligand or may activate the receptor through an alternative, indirect mechanism. nih.gov Other oxidized lipids and arachidonic acid have also been identified as relevant AhR ligands, capable of up-regulating AhR target genes like CYP1A1 and CYP1B1. arvojournals.org Whether 5,12-diHETE acts on the AhR pathway in a similar manner is currently unknown.

Table 2: Aryl Hydrocarbon Receptor (AhR) Activation by a Related Compound

Data for 12(R)-HETE sourced from studies on its modulation of the AhR pathway. nih.gov Data for 5,12-diHETE reflects the absence of specific findings in the reviewed literature.

CysLT1 Receptor

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid, also known as Leukotriene B4 (LTB4), does not directly interact with the Cysteinyl leukotriene receptor 1 (CysLT1). The CysLT1 receptor is primarily activated by cysteinyl leukotrienes (CysLTs) such as leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4). patsnap.comnih.gov These molecules are characterized by the presence of a cysteine-containing amino acid in their structure, a feature that LTB4 lacks. ebi.ac.uk

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands, initiates a signaling cascade that leads to bronchoconstriction and an increase in intracellular calcium. apexbt.com This receptor is a key player in the pathophysiology of asthma and allergic rhinitis. patsnap.comnih.gov Consequently, antagonists that block the CysLT1 receptor, such as montelukast (B128269) and zafirlukast, are used in the treatment of these conditions. patsnap.comnih.govnih.gov

While LTB4 does not bind to the CysLT1 receptor, it is an important inflammatory mediator in its own right, acting through its own specific receptors, BLT1 and BLT2. researchgate.netbioimagingtech.com

GPR32 Receptor

The G protein-coupled receptor 32 (GPR32), also known as the resolvin D1 receptor, is a receptor that has been shown to be activated by specialized pro-resolving mediators (SPMs), including resolvin D1 (RvD1) and lipoxin A4 (LXA4). nih.govgenecards.orgnih.gov While this compound (Leukotriene B4) is a potent pro-inflammatory mediator, current research does not indicate a direct interaction with GPR32.

GPR32 is involved in the resolution phase of inflammation, a process actively driven by SPMs to restore tissue homeostasis. nih.gov The activation of GPR32 by its ligands, such as RvD1, leads to anti-inflammatory and pro-resolving effects, including the inhibition of neutrophil infiltration and the enhancement of macrophage phagocytosis of apoptotic cells. nih.govnih.gov

Interestingly, while LTB4 promotes inflammation, SPMs like RvD1 that act on GPR32 often function to counteract the effects of pro-inflammatory mediators. For instance, RvD1 can inhibit LTB4-induced responses. nih.gov This highlights the balance between pro-inflammatory and pro-resolving pathways in the immune response. GPR32 is expressed on various immune cells, including neutrophils, lymphocytes, and macrophages. wikipedia.org

Table 1: GPR32 Receptor Interactions

LigandReceptorEffect of Interaction
Resolvin D1 (RvD1)GPR32Anti-inflammatory, pro-resolving
Lipoxin A4 (LXA4)GPR32Anti-inflammatory, pro-resolving
Leukotriene B4 (LTB4)BLT1/BLT2Pro-inflammatory
Estrogen Receptor Alpha (ERα) Activation and Modulation

Current scientific literature does not establish a direct activation or modulation of Estrogen Receptor Alpha (ERα) by this compound (Leukotriene B4). ERα is a nuclear hormone receptor primarily activated by estrogens, such as 17β-estradiol. nih.govnih.gov This binding initiates a cascade of events leading to the regulation of gene expression involved in processes like cell growth and proliferation. nih.gov

While a direct link is not documented, it is noteworthy that both LTB4 and estrogen signaling pathways can be active in the context of certain diseases, such as breast cancer. For instance, the LTB4 receptor BLT2 has been found to be upregulated in estrogen receptor-negative breast cancer cells, where it plays a pro-survival role. nih.gov This suggests that while LTB4 may not directly interact with ERα, its signaling pathway can be particularly relevant in cancers defined by their estrogen receptor status.

ERα signaling itself is a complex process. Upon ligand binding, the receptor dimerizes and translocates to the nucleus to bind to estrogen response elements in the DNA, thereby modulating gene transcription. nih.gov This pathway is a key target in the treatment of hormone-dependent cancers. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

This compound (Leukotriene B4) is not recognized as an allosteric modulator of the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is a key component of the endocannabinoid system. nih.govwikipedia.org It is activated by endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049), as well as the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). wikipedia.org

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of the primary agonist. researchgate.net Several compounds have been identified as allosteric modulators of the CB1 receptor, including synthetic molecules and some endogenous lipids like lipoxin A4. nih.govcsic.es

While LTB4 is a lipid mediator derived from arachidonic acid, the same precursor as endocannabinoids, its biological actions are mediated through its own receptors, BLT1 and BLT2, and it does not appear to directly modulate CB1 receptor activity. nih.gov It is important to note that the hydrolysis of the endocannabinoid 2-arachidonoylglycerol can release arachidonic acid, which can then be metabolized to produce leukotrienes, including LTB4. This represents an indirect link between the endocannabinoid and leukotriene systems. nih.gov

Intracellular Signaling Pathways and Transcription Factor Regulation

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation

This compound, also known as Leukotriene B4 (LTB4), has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway in various cell types. researchgate.netresearchgate.net This pathway is a crucial regulator of many cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov

The activation of the PI3K/Akt pathway by LTB4 is initiated by its binding to its G protein-coupled receptors, BLT1 and BLT2. researchgate.netresearchgate.net This interaction leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.com PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. mdpi.com

Research has demonstrated that LTB4-induced activation of the PI3K/Akt pathway is involved in various cellular responses. For instance, in monocytic cells, LTB4 has been shown to induce the phosphorylation of Akt through both BLT1 and BLT2 receptors. researchgate.netresearchgate.net Furthermore, studies on colorectal cancer have indicated that the LTB4 receptor (LTB4R) plays a significant role in the progression of the disease by influencing the PI3K/Akt/mTOR signaling pathway. nih.govnih.gov Silencing of the LTB4R in these cancer cells resulted in a significant downregulation of this pathway. nih.govnih.gov

The activation of the PI3K/Akt pathway is not unique to LTB4, as other lipid mediators, such as 15(S)-hydroxyeicosatetraenoic acid, also utilize this pathway to promote processes like angiogenesis. nih.gov The PI3K/Akt pathway is a central signaling hub that can be activated by a variety of stimuli and, when dysregulated, is often implicated in diseases such as cancer. mdpi.comfrontiersin.orgnih.gov

Table 2: LTB4-Induced PI3K/Akt Pathway Activation

Cell TypeReceptor(s) InvolvedDownstream EffectReference
Monocytic cellsBLT1, BLT2Phosphorylation of Akt researchgate.netresearchgate.net
Colorectal cancer cellsLTB4RPromotion of cell viability, migration, and invasion nih.govnih.gov
Human dermal microvascular endothelial cellsNot specifiedAngiogenesis (by 15(S)-HETE) nih.gov

Cellular and Subcellular Effects of 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid

Modulation of Immune Cell Function

5,12-diHETE is a product of the successive actions of two different lipoxygenases on arachidonic acid and is not derived from leukotriene A4. nih.gov Its formation has been observed in peripheral blood leukocytes upon incubation with arachidonic acid. nih.gov The biological activities of this compound are centered on its ability to act as a signaling molecule, influencing the behavior of key immune cells.

Neutrophil Biology

Neutrophils are at the forefront of the innate immune response, and their functions are tightly regulated to effectively combat pathogens while minimizing damage to host tissues. 5,12-diHETE has been shown to exert a nuanced control over several aspects of neutrophil activity.

While some hydroxyeicosatetraenoic acids (HETEs) are known to be potent chemoattractants for neutrophils, the role of 5,12-diHETE in this regard is complex and can involve inhibitory effects on neutrophil migration. nih.gov Studies on related HETEs have shown that they can influence neutrophil adhesion. For instance, while 5-HETE was found to not affect neutrophil adhesion to endothelial cells, other HETEs like 12-HETE and 15-HETE have been observed to decrease platelet adhesion to the endothelium. nih.gov This suggests that the various diHETE isomers may have distinct effects on cell adhesion processes. The specific inhibitory mechanisms of 5,12-diHETE on neutrophil chemotaxis, infiltration, and transmigration are an area of ongoing investigation, with the potential for this compound to act as a modulator of the inflammatory infiltrate.

The timely clearance of neutrophils from inflamed tissues through apoptosis is a critical step in the resolution of inflammation. While the direct effects of 5,12-diHETE on neutrophil apoptosis are not yet fully elucidated, the broader family of lipid mediators to which it belongs is known to play a role in regulating this process. The induction of apoptosis in neutrophils is a key mechanism for preventing the prolonged release of damaging cellular contents at sites of inflammation. frontiersin.orgmdpi.com Future research will likely shed more light on the specific contribution of 5,12-diHETE to this essential aspect of immune regulation.

Research has indicated that 5,12-diHETE can lead to a desensitization of the human neutrophil degranulation response. nih.gov This suggests a potential role for this compound in downregulating the release of potent inflammatory and cytotoxic contents from neutrophil granules, thereby limiting tissue damage during an inflammatory event.

However, the effect on superoxide (B77818) anion generation appears to be more complex. Some studies on related diHETEs, such as 5,15-diHETE and 8,15-diHETE, have reported an enhancement of FMLP-induced superoxide generation in neutrophils. semanticscholar.org This highlights the specific and sometimes opposing effects that different isomers of diHETEs can have on neutrophil function. The precise impact of 5,12-diHETE on the neutrophil respiratory burst and superoxide production requires further investigation to be fully understood.

Macrophage Phenotype and Activity

Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to microenvironmental cues. The balance between these phenotypes is crucial in determining the outcome of an immune response.

The influence of 5,12-diHETE on macrophage polarization is an emerging area of research. The metabolism of arachidonic acid and its derivatives is known to be intricately linked with macrophage function and polarization state. nih.govmdpi.com For instance, studies have shown that M2-polarized macrophages can actively metabolize other HETEs, such as 12(S)-HETE, into less active products, suggesting a role for these macrophages in dampening inflammation. nih.gov While direct evidence for the role of 5,12-diHETE in driving M1 to M2 switching is still being gathered, the metabolic context of macrophages is a key determinant of their phenotype. nih.gov It is plausible that 5,12-diHETE, as a product of inflammatory conditions, could act as a signal to modulate macrophage polarization and promote a switch towards a pro-resolving M2 phenotype, thereby contributing to the resolution of inflammation.

Lymphocyte Regulation

The specific regulatory effects of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid on T-cell responses, particularly concerning Th1 and Th17 effector functions, have not been characterized in detail. The differentiation and function of these T-helper subsets are influenced by a complex network of cytokines and signaling molecules, but a direct modulatory role for 5,12-diHETE has not been established. nih.govnih.gov

A direct link between this compound and the regulation of B-cell antibody production or proliferation has not been identified in scientific studies. Research into other eicosanoids, such as 8,9-epoxyeicosatrienoic acid (8,9-EET), has shown inhibitory effects on B-cell function, but these findings cannot be directly extrapolated to 5,12-diHETE. scienceopen.comphysoc.org

Effects on Other Immune Cells

The influence of this compound on the function of dendritic cells is not currently described in the literature. While other fatty acids have been shown to modulate dendritic cell maturation and cytokine production, the specific effects of 5,12-diHETE remain to be investigated. nih.gov

While not a direct chemoattractant itself, 5,12-diHETE is metabolically related to potent eosinophil-activating factors. It can be oxidized by the enzyme 5-hydroxyeicosanoid dehydrogenase. nih.gov This metabolic pathway connects it to compounds like 5-oxo-ETE, which is recognized as a powerful eosinophil chemoattractant. nih.gov Eosinophils, which are rich in 15-lipoxygenase activity, can metabolize 5-oxo-ETE into 5-oxo-15-HETE, another compound with similar, though less potent, biological effects. nih.gov This positions 5,12-diHETE as a potential precursor or intermediate in the biochemical cascades that regulate eosinophil migration and function.

Research has identified that murine mast cells (MC-9 clone) produce diastereomeric forms of 5,12-diHETE as principal products when stimulated with exogenous arachidonic acid. nih.gov This indicates that mast cells possess the necessary enzymatic machinery (5-lipoxygenase) for the synthesis of this compound, suggesting its potential involvement in the autocrine or paracrine signaling pathways during mast cell activation. nih.gov

5(S),12(S)-Dihydroxyicosa-6,8,10,14-tetraenoic acid has been identified as a significant modulator of Natural Killer (NK) cell function. Studies on rat splenic lymphocytes demonstrated that this compound inhibits NK cell cytotoxic activity. nih.gov The inhibitory effect was found to be comparable to that of Prostaglandin (B15479496) E2 (PGE2), a well-known inhibitor of NK cell lytic activity. nih.gov This suggests that 5,12-diHETE may play an important immunoregulatory role by down-modulating the cytotoxic capacity of NK cells. nih.gov The inhibition was observed across various effector-to-target cell ratios. nih.gov Other dihydroxy derivatives of arachidonic acid, such as 8,15-diHETE and 14,15-diHETE, have also been reported to inhibit NK cell function, supporting a broader role for diHETE molecules in regulating NK cell activity. nih.govnih.govpnas.org

Table 1: Effect of 5(S),12(S)-diHETE on Natural Killer (NK) Cell Activity

ConcentrationLevel of InhibitionComparisonSource
10⁻⁶ MMaximal InhibitionComparable to PGE2 nih.gov
10⁻⁸ MMaximal InhibitionComparable to PGE2 nih.gov

Impact on Non-Immune Cell Populations

The influence of this compound (5,12-diHETE) extends beyond the immune system, affecting a variety of non-immune cell types. These interactions are crucial in the context of tissue homeostasis, inflammation, and the pathogenesis of various diseases. This section details the effects of 5,12-diHETE on epithelial and endothelial cells, fibroblasts, glial and neuronal cells, vascular smooth muscle cells, and goblet cells.

Epithelial Cell Biology (e.g., migration, proliferation, wound repair)

The lipoxygenase (LOX) pathways, which are responsible for the production of 5,12-diHETE, are actively involved in the biological processes of epithelial cells, particularly in the context of wound healing and inflammation. While direct studies on the specific effects of 5,12-diHETE on epithelial cell migration and proliferation are limited, the activities of its precursors and related compounds provide significant insights.

The enzymes 5-LOX and 12-LOX are expressed in the skin, and their products, including various hydroxyeicosatetraenoic acids (HETEs), play a role in skin wound healing. nih.gov For instance, 12-HETE has been shown to enhance the proliferation and chemotaxis of keratinocytes, the primary cells of the epidermis, suggesting its involvement in the re-epithelialization phase of wound repair. nih.gov In certain inflammatory skin conditions like psoriasis, the uninvolved epidermis shows an increased capacity to metabolize arachidonic acid into 12-HETE and an unidentified diHETE, hinting at a potential role for these lipid mediators in the disease pathology. nih.gov

Furthermore, studies on intestinal epithelial cell lines, such as HT29 and Caco-2, have demonstrated the presence of the 5-lipoxygenase pathway, indicating a capacity for these cells to produce leukotrienes and related diHETEs. nih.gov The activation of this pathway in intestinal epithelial cells is relevant to inflammatory conditions of the gut. One study identified a diHETE with a triene structure as a possible product in psoriatic epidermis, which was inhibited by a general lipoxygenase inhibitor but not by a specific 5-lipoxygenase inhibitor, suggesting the involvement of other lipoxygenase enzymes in its formation. nih.gov

While the direct impact of 5,12-diHETE on epithelial wound healing remains an area for further investigation, the established roles of its metabolic precursors in epithelial cell function suggest its potential involvement in these critical processes.

Endothelial Cell Function (e.g., nitric oxide production, adhesion molecule expression, permeability)

5,12-diHETE and related lipoxygenase metabolites have significant effects on the function of endothelial cells, which line the interior surface of blood vessels. These effects encompass the regulation of vascular permeability, the expression of adhesion molecules, and the production of nitric oxide.

Vascular Permeability: One of the notable effects of 5,12-diHETE is its ability to increase vascular permeability. nih.gov In a study involving intradermal injections in guinea pigs, 5,12-diHETE was shown to alter the vascular response, indicating an increase in permeability. nih.gov This effect is intermediate compared to other lipoxygenase products like 5-HETE and 15-HETE. nih.gov Increased vascular permeability is a hallmark of inflammation, allowing for the leakage of plasma and the migration of leukocytes into tissues. The mechanism by which another diHETE, 5,6-diHETE, attenuates vascular hyperpermeability involves the inhibition of endothelial Ca2+ elevation, which in turn affects both smooth muscle cell dilation and endothelial barrier function. nih.gov In contrast, 12(S)-HETE has been found to impair vascular endothelial permeability under high-glucose conditions by altering the phosphorylation of adherens junction proteins. nih.gov

Adhesion Molecule Expression: The expression of adhesion molecules on the surface of endothelial cells is a critical step in the recruitment of leukocytes during inflammation. While direct studies on 5,12-diHETE are limited, research on related compounds provides valuable insights. For instance, 15-HPETE, a precursor in the lipoxygenase pathway, has been shown to inhibit the tumor necrosis factor-α (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin, and Vascular Cell Adhesion Molecule-1 (VCAM-1) on human umbilical vein endothelial cells (HUVECs). ahajournals.org However, this effect was transient. ahajournals.org Conversely, 20-HETE has been shown to stimulate the expression of ICAM-1 and VCAM-1. researchgate.net Some studies suggest that 15-HETE, but not 5-HETE or 12-HETE, can decrease neutrophil migration across the endothelium. ahajournals.org

Nitric Oxide Production: Nitric oxide (NO) is a crucial signaling molecule produced by endothelial nitric oxide synthase (eNOS) that regulates vascular tone and inhibits platelet aggregation and leukocyte adhesion. Some metabolites of arachidonic acid can influence NO production. For example, 12(S)-HETE has been shown to increase mitochondrial nitric oxide by increasing intramitochondrial calcium. nih.gov Other related compounds, epoxyeicosatrienoic acids (EETs), can augment eNOS function by enhancing its phosphorylation. nih.gov The effect of 5,12-diHETE on eNOS expression and activity is an area that requires further investigation to fully understand its role in vascular homeostasis.

CompoundEffect on Endothelial CellsReference
5,12-diHETEIncreases vascular permeability nih.gov
12(S)-HETEImpairs vascular endothelial permeability in high glucose nih.gov
15-HPETEInhibits TNF-α-induced expression of ICAM-1, E-selectin, and VCAM-1 ahajournals.org
20-HETEStimulates expression of ICAM-1 and VCAM-1 researchgate.net
12(S)-HETEIncreases mitochondrial nitric oxide nih.gov
EETsAugment eNOS function via phosphorylation nih.gov

Fibroblast Activation and Extracellular Matrix (ECM) Production

Fibroblasts are key cells in connective tissue that synthesize the extracellular matrix (ECM), including collagen. Their activation is a critical process in wound healing and fibrosis. Lipoxygenase products have been implicated in modulating fibroblast activity.

While direct studies on 5,12-diHETE are scarce, related compounds have shown effects on fibroblasts. For instance, 5-HETE and 12-HETE are known to be potent chemoattractants for fibroblasts, suggesting a role in recruiting these cells to sites of injury or inflammation. nih.gov

In the context of ECM production, a study on a tissue-engineered psoriatic skin model found correlations between the levels of various HETEs and ECM components. Specifically, fibronectin levels were positively correlated with 12-HETE and 15-HETE levels, while laminin (B1169045) levels were correlated with 5-HETE, 12-HETE, and 15-HETE. nih.gov This suggests that these lipid mediators may influence the composition of the ECM. In studies on human dermal fibroblasts, it has been shown that certain collagen-derived peptides can stimulate fibroblast proliferation and the synthesis of collagen and hyaluronic acid. researchgate.net While not directly related to 5,12-diHETE, this highlights the complex regulation of ECM production.

Further research is needed to elucidate the specific role of 5,12-diHETE in fibroblast activation and the detailed mechanisms by which it may influence the synthesis and remodeling of the extracellular matrix.

Glial and Neuronal Cell Interactions (e.g., microglial activation and differentiation, astrocytic responses)

In the central nervous system (CNS), glial cells, including microglia and astrocytes, play crucial roles in both homeostasis and disease. The lipoxygenase pathways are active in these cells and contribute to neuroinflammatory processes.

Microglial Activation: Microglia are the resident immune cells of the CNS. Pathological conditions can trigger the activation of lipoxygenase pathways in microglia, leading to the production of inflammatory mediators. nih.gov Studies have shown that both saturated and monounsaturated fatty acids can induce an inflammatory and invasive phenotype in microglial cells. nih.gov Furthermore, high-fat diets can trigger a rapid metabolic activation of microglia. mdpi.com The 5-LOX and 12/15-LOX pathways are known to mediate microglial activation, characterized by the secretion of inflammatory cytokines and enhanced phagocytosis. nih.gov Given that 5,12-diHETE is a product of these pathways, it is likely involved in modulating microglial responses during neuroinflammation.

Astrocytic Responses: Astrocytes are another major type of glial cell that responds to CNS injury and inflammation through a process called reactive astrogliosis. nih.gov Cultured astrocytes have been shown to metabolize arachidonic acid primarily through the 12-lipoxygenase pathway, producing 12-HETE. nih.gov This suggests that astrocytes can be a source of HETEs in the CNS. Reactive astrocytes can be induced by inflammatory signals from microglia and, in turn, can release factors that are toxic to neurons. researchgate.net Some studies suggest that these toxic factors may include saturated lipids. researchgate.net

The interplay between microglia and astrocytes is critical in neuroinflammation, and lipoxygenase products, including potentially 5,12-diHETE, are likely key signaling molecules in this communication.

Vascular Smooth Muscle Cell Phenotype Modulation

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls and can switch between a quiescent, contractile phenotype and a proliferative, synthetic phenotype in response to vascular injury. This phenotypic modulation is a key event in the development of atherosclerosis and restenosis.

Eicosanoids, including products of the lipoxygenase pathway, have been shown to influence VSMC behavior. For instance, leukotriene B4 (LTB4), a related 5-lipoxygenase product, has been found to stimulate arterial smooth muscle cell proliferation, whereas 12-HETE has been reported to inhibit it. nih.gov Other studies have indicated that 12-HETE can increase [3H]thymidine incorporation in VSMCs, suggesting a proliferative effect. nih.gov These conflicting findings may be due to different experimental conditions.

CompoundEffect on Vascular Smooth Muscle Cell ProliferationReference
Leukotriene B4 (LTB4)Stimulatory nih.gov
12-HETEInhibitory (in some studies) nih.gov
12-HETEStimulatory (in some studies) nih.gov

Goblet Cell Mucin Secretion

Goblet cells are specialized epithelial cells that secrete mucins, which form the protective mucus layer in the respiratory and intestinal tracts. The regulation of mucin secretion is a complex process.

A study investigating the effects of various lipoxygenase metabolites of arachidonic acid on mucus secretion from rabbit intestinal goblet cells found no evidence of induced secretion. nih.gov This study included leukotrienes B4, C4, and D4, as well as the monohydroxyeicosatetraenoic acids 5-HETE, 12-HETE, and 15-HETE. nih.gov The findings suggest that these lipoxygenase products are not direct secretagogues for intestinal goblet cells. nih.gov

The primary secretory mucins in the intestine are MUC2 and, to a lesser extent, MUC5AC. bioworld.commdpi.com The expression of these mucin genes can be regulated by various stimuli, including inflammatory mediators. mdpi.com For example, quercetin, a flavonoid, has been shown to increase MUC2 and MUC5AC gene expression and secretion in an intestinal goblet cell-like line. nih.govnih.gov While direct evidence for the effect of 5,12-diHETE on goblet cell mucin secretion is lacking, the available data on related lipoxygenase metabolites suggest it may not be a primary regulator of this process in the intestine.

Physiological and Pathophysiological Roles of 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid in Biological Systems

Central Role in the Resolution of Acute Inflammation and Restoration of Tissue Homeostasis

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is a key player in the active process of resolving acute inflammation, which is essential for returning tissues to a state of balance, or homeostasis. nih.govresearchgate.net The resolution of inflammation is not a passive decay of pro-inflammatory signals but an active, coordinated process. nih.govresearchgate.net During this phase, there is a switch in the types of lipid mediators being produced, from pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes to pro-resolving mediators. nih.gov

Specialized pro-resolving mediators (SPMs), a class of molecules that includes this compound, are biosynthesized during the resolution phase of inflammation. oup.com These molecules actively limit the infiltration of neutrophils to the inflamed site and enhance the clearance of apoptotic cells and microbes by macrophages. researchgate.net This orchestrated process is vital for preventing chronic inflammation and promoting tissue repair. nih.govresearchgate.net

Regulation of Angiogenesis and Vasodilatory Responses

Lipid mediators derived from arachidonic acid, including this compound, have been shown to regulate the formation of new blood vessels, a process known as angiogenesis. nih.gov While some arachidonic acid metabolites, such as those derived from the cyclooxygenase (COX) and other lipoxygenase (LOX) pathways, can stimulate angiogenesis, others can have inhibitory effects. nih.govnih.gov This highlights the complex and context-dependent role of eicosanoids in vascular biology.

In addition to angiogenesis, certain dihydroxy-eicosatetraenoic acids have been implicated in vasodilatory responses. For instance, some studies suggest that specific HETEs can act as antagonists to thromboxane (B8750289) receptors, which are typically involved in vasoconstriction. nih.gov This interaction can lead to the relaxation of blood vessels. nih.gov The vasodilatory effects of these lipid mediators are often mediated through the activation of potassium channels in smooth muscle cells, leading to hyperpolarization and relaxation. nih.gov

Attenuation of Oxidative Stress Mechanisms

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in many pathological conditions. The enzymatic pathways that produce this compound are closely linked with oxidative stress. Lipoxygenases, the enzymes responsible for its synthesis, are involved in the production of hydroperoxyeicosatetraenoic acids (HPETEs), which are then reduced to HETEs. frontiersin.org

The formation of 5-oxo-ETE, a related metabolite, is particularly stimulated by conditions of oxidative stress. nih.gov An increase in the ratio of NADP+ to NADPH, which occurs during oxidative stress, favors the synthesis of 5-oxo-ETE. nih.gov Conversely, some studies suggest that certain eicosanoids may have protective roles against oxidative stress. mdpi.com

Modulation of Neuroinflammation and Neuroprotective Effects

Neuroinflammation is a critical component of many neurodegenerative diseases. nih.gov Lipid mediators, including those derived from the 5-lipoxygenase pathway, play a significant role in the inflammatory processes within the central nervous system. nih.gov

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. mdpi.com The integrity of the BBB is crucial for maintaining a healthy brain environment. neurosciencenews.com Dysfunction of the BBB is a recognized factor in the pathology of several neurological disorders. mdpi.com Studies have shown that dietary fats and the resulting lipid mediators can impact BBB function. nih.govnih.gov For instance, omega-3 fatty acids are known to be important for preserving the integrity of the blood-brain barrier. mdpi.comneurosciencenews.com While direct evidence for this compound's role in BBB integrity is still emerging, the broader family of lipid mediators is known to influence this critical barrier.

Traumatic spinal cord injury (SCI) leads to significant changes in the cellular and systemic environment, including alterations in the lipid profile, or lipidome, of the spinal cord. mdpi.comresearchgate.net Following SCI, there is a notable upregulation of pro-inflammatory arachidonic acid metabolites, particularly those produced by the 5-lipoxygenase and COX-2 pathways. researchgate.net This indicates an intense secondary inflammatory response. Untargeted lipidomics and metabolomics analyses of the spinal cord in animal models of diabetic neuropathy have also revealed significant dysregulation of lipids and metabolites. nih.gov These changes in the spinal cord lipidome are closely linked to the pathological mechanisms of neuroinflammation and neuronal damage. nih.govresearchgate.net

Neurodegenerative diseases are often characterized by chronic neuroinflammation and oxidative stress. mdpi.comaccscience.com The 5-lipoxygenase pathway, which is involved in the synthesis of this compound, has been implicated in the development of conditions like Alzheimer's disease. nih.govmdpi.com Overexpression of 5-LOX has been observed in the brains of Alzheimer's patients. nih.gov The accumulation of lipid droplets and dysregulation of lipid metabolism are also features of several neurodegenerative disorders. accscience.comresearchgate.net

Influence on Metabolic Homeostasis

This compound (5,12-diHETE) is a lipid mediator derived from the oxygenation of arachidonic acid by lipoxygenase (LOX) enzymes. While the roles of other lipoxygenase products in metabolic regulation are increasingly recognized, the specific functions of 5,12-diHETE in metabolic homeostasis are an emerging area of research. The available evidence primarily points towards the broader involvement of the 12- and 15-lipoxygenase pathways in metabolic processes, with the direct actions of 5,12-diHETE remaining less characterized.

Adipose tissue inflammation is a key factor in the development of metabolic disorders such as insulin resistance and type 2 diabetes. The lipoxygenase pathways are implicated in modulating this inflammation. Specifically, 12- and 15-lipoxygenases and their metabolites have been linked to the development of insulin resistance and are considered upstream regulators of many cytokines involved in the inflammatory response in adipose tissue nih.govnih.gov. In the context of obesity, excess nutrient storage leads to hypertrophic and stressed adipocytes, resulting in inflammation nih.gov. This inflammatory state in white adipose tissue can have local and systemic effects, contributing to metabolic decline nih.gov.

While the broader 12/15-LOX pathway is known to generate both pro- and anti-inflammatory metabolites that can influence adipocyte function, the specific contribution of 5,12-diHETE to the modulation of adipose tissue inflammation is not yet well-defined in the scientific literature. Research has highlighted the role of other dihydroxy-eicosatetraenoic acids, such as 5,15-diHETE and 8,15-diHETE, in neutrophil and eosinophil chemotaxis, and the formation of these multi-hydroxylated oxylipins often involves the interplay of different lipoxygenases, with 15-LOX being a key enzyme nih.gov.

Table 1: Investigated Roles of Lipoxygenase Pathways in Adipose Tissue Inflammation

Pathway Component Observed or Proposed Role in Adipose Inflammation
12/15-Lipoxygenase Implicated in the development of insulin resistance and diabetes; acts as an upstream regulator of inflammatory cytokines. nih.govnih.gov
12/15-LOX in Obesity Promotes the onset of metabolic dysfunction and amplifies pro-inflammatory pathways. nih.gov
5,15-diHETE and 8,15-diHETE Associated with neutrophil and eosinophil chemotactic activity. nih.gov

While these findings highlight the involvement of the broader lipoxygenase pathways in metabolic regulation, the direct and specific role of 5,12-diHETE in glucose and lipid metabolism remains an area for further investigation.

Mechanistic Insights in Specific Biological Contexts

In the context of articular inflammation, particularly in rheumatoid arthritis (RA), a chronic autoimmune disease characterized by progressive joint inflammation, various lipid mediators play a significant role. The 5-lipoxygenase pathway and its products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), are known to be involved in the pathophysiology of RA by intensifying leukocyte and macrophage chemotaxis and proliferation jpccr.eu.

Notably, 5S,12S-diHETE, a stereoisomer of LTB4, has been identified in the synovial fluid of patients with RA nih.gov. It is considered a product of activated platelets and neutrophils nih.gov. While LTB4 is a potent pro-inflammatory mediator, 5S,12S-diHETE is reported to be a less active isomer caymanchem.com. The presence of 5S,12S-diHETE in the inflamed joint suggests its potential involvement in the complex inflammatory cascade of arthritis, although its precise mechanistic role in the pathogenesis of the disease is still under investigation.

Table 2: Lipoxygenase Products in Rheumatoid Arthritis

Lipid Mediator Location Found in RA Implied Role
Leukotriene B4 (LTB4) Synovial Fluid Pro-inflammatory, leukocyte and macrophage chemotaxis. jpccr.eu
5-Hydroxyeicosatetraenoic acid (5-HETE) Synovial Fluid Pro-inflammatory. jpccr.eu
5S,12S-diHETE Synovial Fluid Less active isomer of LTB4, product of activated platelets and neutrophils. nih.govcaymanchem.com

The role of 5,12-diHETE in pulmonary inflammation and its resolution is complex and appears to vary depending on the specific condition.

Asthma: In patients with both extrinsic and intrinsic asthma, the formation of 5,12-diHETE by polymorphonuclear leukocytes is significantly increased compared to healthy individuals nih.gov. This suggests that in asthma, there is an enhanced activity of the 5-lipoxygenase pathway, leading to higher production of this mediator. While its precise role is not fully elucidated, its increased presence points towards an involvement in the inflammatory processes characteristic of asthma rather than in the resolution phase. In contrast, other arachidonic acid-derived specialized pro-resolving mediators (SPMs) like lipoxins, which are also produced via lipoxygenase pathways, have demonstrated anti-inflammatory and pro-resolving actions in asthma models frontiersin.org.

Bronchiectasis: Bronchiectasis is a chronic respiratory disease characterized by permanent dilation of the bronchi, often resulting from chronic airway infection and inflammation nih.govmedscape.com. The pathophysiology involves a "vicious cycle" of impaired mucus clearance, infection, and inflammation, with neutrophils being a prominent cell type in the bronchial lumen nih.gov. While the involvement of inflammatory mediators is central to the disease, the specific role of 5,12-diHETE in the mechanisms of bronchiectasis has not been extensively detailed in the available literature.

Acute Lung Injury (ALI): Acute lung injury is a severe condition with high morbidity and mortality, characterized by significant neutrophil recruitment and increased vascular permeability nih.gov. Studies have shown that the 12/15-lipoxygenase pathway and its products, such as 12-HETE, are involved in regulating vascular permeability during ALI nih.gov. While the broader lipoxygenase pathways are implicated in the inflammatory response in ALI, the specific function of 5,12-diHETE in the resolution of acute lung injury is not well-established. In contrast, other lipid mediators like lipoxins have been shown to promote the resolution of acute lung inflammation nih.gov.

Cystic Fibrosis (CF): Cystic fibrosis is a genetic disorder characterized by chronic respiratory tract infections and dysregulated, heightened inflammatory responses nih.gov. In the airways of individuals with CF, there is an imbalanced lipid metabolism, with a notable shift towards arachidonic acid-derived pro-inflammatory mediators nih.govfrontiersin.org. While a broad range of pro-inflammatory and anti-inflammatory lipid mediators have been detected in the sputum of CF patients, including various HETEs and diHETEs, the specific mechanistic role of 5,12-diHETE in the pulmonary inflammation associated with cystic fibrosis is not clearly defined nih.govnih.gov. Studies have shown that in early CF lung disease, there is an association between a shift from linoleic acid derivatives to arachidonic acid derivatives and increased neutrophilic inflammation and structural lung damage nih.gov.

Renal fibrosis is the common final pathway for most chronic kidney diseases, leading to a progressive loss of kidney function. The inflammatory process, involving macrophages and the production of various mediators, plays a crucial role in the development of renal fibrosis nih.gov. The 5-lipoxygenase pathway has been implicated in this process, as its expression is strongly induced in several models of chronic kidney disease, with macrophages being the dominant source of 5-LO nih.gov. Inhibition of the 5-lipoxygenase pathway has been shown to reduce renal fibrosis and the progression of chronic kidney disease in animal models nih.gov.

While these findings point to the therapeutic potential of targeting the 5-lipoxygenase pathway to attenuate renal fibrosis, the specific contribution of its downstream product, 5,12-diHETE, to the pathogenesis or potential attenuation of renal fibrosis has not been specifically elucidated in the reviewed scientific literature.

Corneal Repair and Injury Mechanisms

Current scientific literature provides limited direct evidence on the specific role of this compound (5,12-diHETE) in corneal repair and injury mechanisms. While research has identified other arachidonic acid metabolites in corneal tissue, the distinct functions of 5,12-diHETE in the processes of corneal wound healing, inflammation, and re-epithelialization remain to be fully elucidated.

Endometriosis-Related Cellular Processes

The direct involvement of this compound in the cellular processes related to endometriosis is not well-documented in current research. Endometriosis is a complex inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. mdpi.comresearchgate.net The pathophysiology involves a variety of factors, including hormonal dysregulation, inflammation, and immune system dysfunction. mdpi.comresearchgate.net

While it is known that lipid mediators, including prostaglandins and other eicosanoids, play a role in the inflammatory environment of endometriosis, the specific contribution of 5,12-diHETE has not been a focus of extensive investigation. The development and progression of endometriotic lesions are influenced by a microenvironment that promotes cell survival, invasion, and angiogenesis, all of which are modulated by inflammatory signaling pathways. mdpi.comresearchgate.net Further research is needed to determine if and how 5,12-diHETE participates in these key cellular events associated with endometriosis.

Sepsis and Infection-Related Inflammation Mechanisms

In the context of sepsis and infection-related inflammation, this compound is recognized as a product of arachidonic acid metabolism by lipoxygenases. nih.gov Leukocytes, particularly neutrophils, are a source of this compound. nih.gov

The systemic inflammatory response syndrome (SIRS), a hallmark of sepsis, involves a complex cascade of inflammatory mediators. mdpi.com While the broad family of eicosanoids, which includes diHETEs, is known to participate in inflammation, the specific actions of 5,12-diHETE in the intricate pathophysiology of sepsis are not extensively detailed. Studies have shown that incubation of peripheral blood leukocytes with arachidonic acid can lead to the formation of 5S,12S-dihydroxy-6,8,10,14-(E,Z,E,Z)-icosatetraenoic acid. nih.gov This suggests a potential role for this lipid mediator in modulating leukocyte function during an inflammatory response.

Cell Type Observed Effect of Arachidonic Acid Metabolism Reference
Peripheral Blood LeukocytesFormation of 5S,12S-dihydroxy-6,8,10,14-(E,Z,E,Z)-icosatetraenoic acid upon stimulation. nih.gov

Further investigation is required to delineate the precise role of 5,12-diHETE in the complex interplay of cellular and molecular events that characterize the inflammatory response in sepsis and other infectious states.

Ischemia-Reperfusion Injury

There is a notable lack of direct scientific evidence detailing the specific role of this compound in ischemia-reperfusion injury. This type of injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a paradoxical exacerbation of cellular dysfunction and death. nih.govnih.govmdpi.com The underlying mechanisms are multifactorial, involving oxidative stress, inflammation, and apoptosis. nih.govnih.gov

Research into the role of lipid mediators in ischemia-reperfusion injury has often focused on other eicosanoids. For instance, the lipoxygenase pathways and their products have been implicated in the inflammatory response associated with this condition. nih.gov However, the specific contribution and mechanistic actions of 5,12-diHETE in various organ systems subjected to ischemia-reperfusion remain an area where scientific investigation is needed.

Interactions and Cross Talk with Other Endogenous Mediators

Synergy with Other Specialized Pro-Resolving Lipid Mediators (e.g., Resolvins, Maresins, Protectins)

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that actively drive the resolution of inflammation. nih.gov This superfamily includes resolvins, maresins, and protectins, which are biosynthesized from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govijpi.in SPMs orchestrate the return to tissue homeostasis by limiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (a process known as efferocytosis), and promoting tissue repair. nih.govnih.gov

While direct synergistic interactions between 5,12-diHETE and specific SPMs have not been extensively elucidated, their coexistence and shared roles in modulating leukocyte function suggest a potential for functional interplay. Both 5,12-diHETE and certain SPMs, such as lipoxins, are products of lipoxygenase (LOX) pathways, indicating a potential for co-regulation at the enzymatic level. nih.govpoliklinika-harni.hr For instance, the biosynthesis of D-series resolvins, protectins, and maresins involves lipoxygenase enzymes. windows.net

Maresins, which are synthesized by macrophages, have potent anti-inflammatory and pro-resolving actions, including the promotion of efferocytosis. nih.govwindows.netresearchgate.net Given that macrophages are key players in the resolution of inflammation and can produce a variety of lipid mediators, it is plausible that 5,12-diHETE could modulate the cellular environment in a way that influences the synthesis or activity of maresins, and vice versa. Efferocytosis by macrophages leads to an increase in the biosynthesis of SPMs, including Resolvin D1, Resolvin D2, and Maresin 1, creating a pro-resolving milieu. nih.gov The presence of 5,12-diHETE within this environment could potentially influence the magnitude and duration of these pro-resolving signals.

The table below summarizes the key functions of major classes of specialized pro-resolving mediators, highlighting the context in which 5,12-diHETE may exert interactive effects.

Mediator ClassPrecursor Fatty AcidKey Pro-Resolving ActionsPotential for Interaction with 5,12-diHETE
Resolvins EPA, DHAInhibit neutrophil infiltration, enhance macrophage phagocytosis, reduce pro-inflammatory cytokine production. nih.govijpi.inCo-regulation of leukocyte functions; modulation of shared signaling pathways.
Maresins DHAStimulate macrophage efferocytosis, promote tissue regeneration, inhibit pain. nih.govwindows.netresearchgate.netInfluence on macrophage phenotype and function during the resolution phase.
Protectins DHANeuroprotective effects, inhibit apoptosis of immune cells, reduce viral replication. ijpi.inModulation of cell survival pathways and immune responses in specific tissue contexts.

Interplay with Classical Eicosanoid Pathways (e.g., Prostaglandins (B1171923), Leukotrienes)

The classical eicosanoids, namely prostaglandins and leukotrienes, are key mediators of the initiation and propagation of acute inflammation. poliklinika-harni.hrmdpi.com They are derived from arachidonic acid through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. poliklinika-harni.hrnih.gov There is a significant and complex interplay between the biosynthesis of 5,12-diHETE and these classical pro-inflammatory eicosanoids, as they share common precursors and enzymatic machinery.

The formation of 5,12-diHETE involves the sequential action of 5-LOX and 12-LOX. nih.gov The 5-LOX pathway is also responsible for the production of leukotrienes, including the potent neutrophil chemoattractant, leukotriene B4 (LTB4). nih.govnih.gov This shared enzymatic origin suggests a potential for substrate competition and regulatory feedback between the two pathways. For instance, studies have shown that inhibitors of the 5-LOX pathway can suppress the biosynthesis of not only leukotrienes but also other dihydroxy-eicosatetraenoic acids. nih.gov Interestingly, zileuton, a 5-LOX inhibitor, has been shown to inhibit the biosynthesis of multiple arachidonic acid metabolites, including LTB4, 5-HETE, 12-HETE, 15-HETE, and prostaglandin (B15479496) E2 (PGE2), highlighting the interconnectedness of these pathways. nih.gov

Furthermore, the balance between the production of different lipoxygenase products can be crucial in determining the inflammatory outcome. For example, 5,12-diHETE has been identified as a potent eosinophil chemoattractant, a property it shares with LTB4. nih.gov The relative production of these two mediators could therefore fine-tune the type and intensity of the leukocyte infiltrate at a site of inflammation.

The interplay also extends to the COX pathway. The expression of both COX-2 and 5-LOX is often upregulated during inflammatory responses. grantome.com There is evidence of a "crossover" between the 5-LOX and COX-2 pathways, where metabolites from one pathway can be further metabolized by the enzymes of the other. nih.govgrantome.com For example, 5S-HETE, a precursor of 5,12-diHETE, can be a substrate for COX-2. nih.govresearchgate.net This interaction can lead to the formation of novel bioactive lipid mediators.

The following table outlines the key characteristics of the interplay between 5,12-diHETE and classical eicosanoid pathways.

Classical EicosanoidBiosynthetic PathwayKey Pro-inflammatory ActionsNature of Interplay with 5,12-diHETE
Prostaglandins (e.g., PGE2) Cyclooxygenase (COX)Vasodilation, pain, fever, potentiation of edema. researchgate.netShared precursor (arachidonic acid); potential for modulation of COX enzyme activity by lipoxygenase products. nih.gov
Leukotrienes (e.g., LTB4) 5-Lipoxygenase (5-LOX)Neutrophil chemotaxis and activation, increased vascular permeability. nih.govnih.govShared biosynthetic enzyme (5-LOX); potential for substrate competition and co-regulation of production. nih.gov

Cross-Regulation with Peptide Mediators (e.g., Annexin A1, Serum Amyloid A)

The regulation of inflammation is not limited to lipid mediators; a complex network of peptide and protein mediators also plays a critical role. Among these, Annexin A1 (AnxA1) and Serum Amyloid A (SAA) are two key players that can interact with and be influenced by the eicosanoid network.

Annexin A1 is a glucocorticoid-regulated protein with potent anti-inflammatory and pro-resolving properties. mednexus.orgresearchgate.net One of its primary mechanisms of action is the inhibition of phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes, thereby attenuating the production of all eicosanoids, including 5,12-diHETE. wikipedia.org Furthermore, AnxA1 can modulate the activity of lipoxygenase pathways. nih.gov By regulating the availability of arachidonic acid and influencing the activity of key enzymes, AnxA1 can shift the balance from pro-inflammatory to pro-resolving lipid mediator production. AnxA1 exerts many of its effects through the formyl peptide receptor 2 (FPR2/ALX), a receptor that is also utilized by the pro-resolving lipid mediator lipoxin A4. nih.gov This shared receptor usage provides a direct point of convergence for peptide and lipid pro-resolving pathways.

Serum Amyloid A, in contrast, is an acute-phase reactant with predominantly pro-inflammatory functions. nih.govmdpi.com SAA levels can increase dramatically during inflammation and infection. nih.govplos.org SAA has been shown to induce the production of pro-inflammatory cytokines and can act as a chemoattractant for immune cells. mdpi.complos.org Interestingly, SAA has been reported to interact with FPR2/ALX, the same receptor used by AnxA1 and lipoxin A4, suggesting a complex regulatory interplay where pro-inflammatory and pro-resolving signals may compete for the same receptor. nih.gov The binding of SAA to this receptor can trigger pro-inflammatory signaling cascades. nih.gov It is plausible that the local lipid mediator environment, including the presence of 5,12-diHETE, could influence the expression or signaling of SAA and its receptors.

The table below summarizes the key features of the cross-regulation between 5,12-diHETE and these peptide mediators.

Peptide MediatorPrimary Role in InflammationMechanism of Cross-Regulation with Eicosanoid Pathways
Annexin A1 (AnxA1) Anti-inflammatory and Pro-resolvingInhibits phospholipase A2, reducing arachidonic acid availability for all eicosanoids; modulates lipoxygenase activity. wikipedia.orgnih.gov
Serum Amyloid A (SAA) Pro-inflammatoryCan induce pro-inflammatory cytokine production; interacts with FPR2/ALX, a receptor shared by pro-resolving lipid mediators. nih.govmdpi.com

Synthetic Approaches and Development of 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid Analogs

Design Strategies for Enhanced Stability and Bioactivity

The development of analogs for naturally occurring lipid mediators like 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid (5,12-diHETE) is primarily driven by the need to overcome the inherent chemical and metabolic instability of the parent molecule. Native eicosanoids are often rapidly metabolized in vivo, limiting their therapeutic potential. A key strategy to enhance stability and bioactivity involves introducing structural modifications that restrict conformational flexibility and block metabolic pathways while retaining or improving interaction with biological targets.

One successful design approach is based on using a preferred conformation of the parent molecule to guide the synthesis of more rigid analogs. For instance, in the development of analogs for the related compound Leukotriene B4 (LTB4), a stereoisomer of 5,12-diHETE, researchers have appended aromatic ring scaffolds to the eicosanoid backbone. nih.gov This strategy led to the creation of quinoline (B57606) and pyridine-based analogs where the rigid aromatic structure locks the molecule into a conformation that is favorable for receptor binding. nih.gov This conformational constraint can lead to a significant increase in receptor binding affinity. nih.gov

Another critical aspect of analog design is enhancing metabolic stability. Eicosanoids are susceptible to rapid degradation by enzymes such as dehydrogenases. For example, the metabolism of the related 5S-HETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) requires a hydrophobic terminal portion of the molecule for efficient processing. nih.gov This suggests that modifications at the terminus of the fatty acid chain, such as the introduction of groups that hinder enzymatic recognition, could be a viable strategy to increase the half-life and bioavailability of 5,12-diHETE analogs. Similarly, other related lipid mediators are metabolized by soluble epoxide hydrolase (sEH) to less active diols; therefore, designing analogs resistant to this enzymatic hydrolysis is a common strategy to prolong their biological effects. nih.gov

Further refinements in design involve modifying the carboxylic acid side chain. Appending an additional aromatic ring to this part of the molecule has been shown to dramatically increase receptor binding potency in LTB4 analogs, indicating that this region is critical for molecular recognition and offers a prime target for modification to enhance bioactivity. nih.gov

Stereoselective Synthetic Pathways

The biological activity of 5,12-diHETE and its analogs is critically dependent on their specific three-dimensional structure, or stereochemistry. Therefore, developing synthetic pathways that precisely control the geometry of the double bonds and the configuration of the chiral centers (the carbon atoms bearing the hydroxyl groups) is paramount. Stereoselective synthesis ensures that the desired stereoisomer is produced with high purity, avoiding contamination with less active or inactive isomers.

A common and effective strategy is the use of convergent synthesis. This approach involves synthesizing key fragments of the target molecule separately and then coupling them together in the final stages. For the synthesis of LTB4 and its analogs, a short convergent total synthesis has been accomplished using an efficient palladium-catalyzed coupling reaction to connect two accessible chiral synthons. documentsdelivered.com This method allows for the precise construction of the complex tetraene structure with defined stereochemistry.

Chiral pool-based synthetic strategies are also frequently employed. This method starts with readily available, enantiomerically pure natural products (the "chiral pool") and modifies them through a series of chemical reactions to build the desired molecule. This approach inherently establishes the correct stereochemistry at specific positions. Key reactions used in these pathways include stereocontrolled Wittig reactions, which are instrumental in forming the cis or trans double bonds found in the tetraene backbone with high selectivity. rsc.org The combination of fragments derived from the chiral pool with stereoselective bond-forming reactions provides a powerful and flexible route to a wide variety of analogs. rsc.orgacs.org These general and stereocontrolled synthetic strategies are adaptable for creating a library of analogs for structure-activity relationship studies. acs.orgacs.org

Advanced Research Methodologies and Experimental Models in 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid Research

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 5,12-diHETE in complex biological matrices are paramount for understanding its biosynthesis and function. Given its low abundance and the presence of structurally similar isomers, highly sensitive and specific analytical methods are required.

Lipidomics Approaches (e.g., Liquid Chromatography-Ultraviolet-Tandem Mass Spectrometry)

Lipidomics, the large-scale study of lipids, provides a powerful platform for the analysis of 5,12-diHETE and other related oxylipins. A central technique in this field is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often coupled with Ultraviolet (UV) detection. This methodology offers a combination of high sensitivity, specificity, and the ability to resolve isomeric compounds.

The general workflow for the analysis of 5,12-diHETE using LC-MS/MS involves several key steps:

Sample Preparation: The initial step involves the extraction of lipids from biological samples such as plasma, serum, tissues, or cell culture media. Solid-phase extraction (SPE) is a commonly employed technique for this purpose, allowing for the concentration of the analytes and the removal of interfering substances.

Chromatographic Separation: The extracted lipids are then separated using liquid chromatography. Reversed-phase columns, such as C18, are frequently used to separate different lipid species based on their polarity. The separation of various diHETE isomers can be challenging, and specialized chromatographic conditions are often necessary to achieve adequate resolution. Furthermore, because 5,12-diHETE contains chiral centers, its different stereoisomers can possess distinct biological activities. Chiral chromatography is therefore essential to separate and quantify these individual enantiomers.

Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 5,12-diHETE. The use of stable isotope-labeled internal standards is crucial for accurate quantification.

The validation of these LC-MS/MS methods is performed according to regulatory guidelines, such as those from the FDA, and includes the assessment of linearity, precision, accuracy, matrix effect, extraction recovery, and stability.

Parameter Description Typical Method
Sample Types Plasma, serum, tissue homogenates, cell culture supernatants Solid-Phase Extraction (SPE)
Chromatography Separation of isomers and enantiomers Reversed-Phase and Chiral Liquid Chromatography
Ionization Creation of ions for mass analysis Electrospray Ionization (ESI)
Detection Specific and sensitive quantification Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Quantification Accurate measurement of concentration Stable isotope dilution with deuterated internal standards

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are indispensable tools for dissecting the molecular mechanisms through which 5,12-diHETE exerts its biological effects. These models allow for controlled experiments to study signaling pathways, receptor interactions, and cellular responses in isolation from the complexities of a whole organism.

Primary Immune Cell Cultures (e.g., Human Isolated T Cells, Peripheral Blood Mononuclear Cells)

Primary immune cells isolated directly from human blood provide a physiologically relevant system to study the immunomodulatory functions of 5,12-diHETE.

Human Isolated T Cells: T lymphocytes are key players in the adaptive immune response. Studies have shown that T cells can produce various lipoxygenase products, and that these mediators can, in turn, modulate T cell function, including proliferation and cytokine production. Investigating the direct effects of 5,12-diHETE on isolated human T cells can help to elucidate its role in T cell-mediated immunity and inflammation.

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a mixed population of lymphocytes and monocytes. Research on the related compound 12-hydroxyeicosatetraenoic acid (12-HETE) has demonstrated that it can influence the proliferative response of PBMCs. Given that 5,12-diHETE is a product of the 5- and 12-lipoxygenase pathways, studying its effects on PBMCs can provide insights into its broader immunomodulatory activities.

Immortalized Cell Lines

Immortalized cell lines offer a more homogenous and readily available alternative to primary cells for mechanistic studies. A variety of cell lines are utilized to model different aspects of the inflammatory response and other cellular processes where 5,12-diHETE may be involved.

THP-1 and RAW264.7 Macrophages: The human monocytic THP-1 cell line and the murine RAW264.7 macrophage cell line are widely used to study macrophage biology, including inflammation, phagocytosis, and lipid metabolism. These cells can be polarized into different functional phenotypes (e.g., M1 and M2 macrophages), providing a model to investigate how 5,12-diHETE might influence macrophage function in different inflammatory contexts.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a common model for studying endothelial cell function and dysfunction. As endothelial cells play a critical role in inflammation and vascular biology, investigating the effects of 5,12-diHETE on HUVECs can reveal its potential role in processes such as leukocyte adhesion and vascular permeability.

Normal Human Epidermal Keratinocytes (NHEKs): Keratinocytes are the primary cell type of the epidermis and are actively involved in skin inflammation. Given that lipoxygenase products are known to be involved in skin inflammatory conditions, NHEKs provide a relevant model to study the effects of 5,12-diHETE on skin biology and pathology.

Human Salivary Gland (HSG) cells: The HSG cell line has been used in studies related to salivary gland function and diseases. However, it is important to note that this cell line has been shown to be contaminated with HeLa cells, which may affect the interpretation of experimental results.

BV2 Microglia: BV2 cells are an immortalized murine microglial cell line and are a widely used model to study neuroinflammation. Investigating the effects of 5,12-diHETE on BV2 cells can provide insights into its potential role in inflammatory processes within the central nervous system.

Cell Line Cell Type Research Area of Interest for 5,12-diHETE
THP-1 Human Monocytic Leukemia Macrophage polarization, inflammation, lipid metabolism
RAW264.7 Murine Macrophage Inflammatory responses, signaling pathways
HUVEC Human Umbilical Vein Endothelial Cells Endothelial activation, adhesion molecule expression, vascular permeability
NHEK Normal Human Epidermal Keratinocytes Skin inflammation, keratinocyte proliferation and differentiation
HSG Human Salivary Gland (HeLa contaminant) Salivary gland biology (with caution due to contamination)
BV2 Murine Microglia Neuroinflammation, microglial activation

In Vivo Preclinical Animal Models

In vivo preclinical animal models are crucial for understanding the physiological and pathological roles of 5,12-diHETE in a whole-organism context. These models allow for the investigation of its contribution to complex inflammatory processes and its potential as a therapeutic target.

Rodent Models of Systemic and Organ-Specific Inflammation

Various rodent models are employed to mimic human inflammatory diseases. The analysis of 5,12-diHETE levels and the effects of its modulation in these models can provide valuable information about its in vivo functions.

Zymosan-Induced Peritonitis: This is a widely used model of acute inflammation. The intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust inflammatory response characterized by the infiltration of neutrophils and macrophages, and the production of various inflammatory mediators, including eicosanoids. This model is suitable for studying the role of 5,12-diHETE in the initiation and resolution of acute inflammation.

Collagen-Induced Arthritis (CIA) in Rats: The CIA model is a well-established model of rheumatoid arthritis. It involves the immunization of rats with type II collagen, leading to the development of an autoimmune inflammatory arthritis that shares many features with the human disease. This model can be used to investigate the role of 5,12-diHETE in chronic autoimmune inflammation and joint destruction.

Imiquimod-Induced Psoriasis-like Dermatitis in Mice: Topical application of imiquimod to the skin of mice induces a cutaneous inflammatory response that resembles human psoriasis. This model is characterized by epidermal hyperplasia, infiltration of immune cells, and the upregulation of pro-inflammatory cytokines. It provides a valuable tool to study the role of 5,12-diHETE in skin inflammation.

Model Disease Modeled Key Inflammatory Features Potential Application for 5,12-diHETE Research
Zymosan-Induced Peritonitis Acute Inflammation/Sepsis Neutrophil and macrophage infiltration, cytokine production Role in initiation and resolution of acute inflammation
Collagen-Induced Arthritis Rheumatoid Arthritis Synovial inflammation, cartilage and bone erosion Involvement in chronic autoimmune inflammation and joint damage
Imiquimod-Induced Dermatitis Psoriasis Epidermal hyperproliferation, immune cell infiltration in the skin Role in the pathogenesis of inflammatory skin diseases

Models of Autoimmune and Neuroinflammatory Diseases (e.g., Experimental Autoimmune Encephalomyelitis)

Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for human multiple sclerosis, a debilitating autoimmune disease of the central nervous system (CNS). Research using this model has identified 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid, commonly known as Leukotriene B4 (LTB4), as a critical mediator in the pathogenesis of the disease. nih.govnih.govnih.gov

Studies have demonstrated that the high-affinity receptor for LTB4, known as BLT1, is significantly upregulated in the spinal cords of mice with EAE, particularly during the induction phase of the disease. nih.gov LTB4 is a potent chemoattractant and activator for various immune cells, including T cells, macrophages, and neutrophils, which are all key components of the inflammatory infiltrates found in the CNS during EAE and multiple sclerosis. nih.gov The LTB4/BLT1 signaling axis plays a distinct role in the pathology of EAE by exacerbating the disease through the regulation of inflammatory cell migration into the CNS. nih.gov

Pharmacological intervention in EAE models has provided further evidence for the importance of this pathway. Treatment with a selective LTB4 receptor antagonist was shown to completely inhibit the development of paralysis and weight loss in mice induced with EAE. nih.govnih.gov This protective effect was strongly correlated with a marked decrease—up to 97%—in the infiltration of eosinophils into the spinal cord. nih.govnih.gov This finding highlights that eosinophil recruitment in EAE is dependent on the ligation of the LTB4 receptor and suggests a previously underrecognized role for eosinophils in the disease's pathogenesis. nih.govnih.gov

Furthermore, investigations using BLT1-deficient mice have confirmed that the LTB4/BLT1 axis is essential for the induction of EAE. nih.gov Ex vivo analyses of cells from these knockout mice revealed that both the proliferation of T cells and their production of key pro-inflammatory cytokines—such as Interferon-gamma (IFN-γ), Tumor necrosis factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-6 (IL-6)—were impaired compared to cells from wild-type mice. nih.gov This indicates that LTB4 signaling is crucial for the development of pathogenic T-helper 1 (TH1) and T-helper 17 (TH17) immune responses, which are central drivers of autoimmunity in EAE. nih.gov

Table 1: Research Findings on this compound (LTB4) in EAE Models
Experimental ApproachKey FindingsImplication in EAE PathogenesisReference
Analysis of BLT1 expression in EAE miceBLT1 mRNA was highly upregulated in the spinal cord during the disease induction phase.Indicates a role for the LTB4 signaling pathway in the initiation of neuroinflammation. nih.gov
Pharmacological blockade of BLT1 receptor (CP-105,696)Completely inhibited paralysis and weight loss; reduced eosinophil infiltration into the CNS by up to 97%.Demonstrates that LTB4 receptor signaling is critical for clinical disease development and eosinophil recruitment. nih.govnih.gov
Use of BLT1-deficient (knockout) miceMice were resistant to EAE induction.Confirms the necessity of the LTB4/BLT1 axis for the development of the disease. nih.gov
Ex vivo cell culture from BLT1-deficient miceImpaired proliferation and production of IFN-γ, TNF-α, IL-17, and IL-6 in T cells.Shows that LTB4 signaling is required for optimal activation and differentiation of pathogenic TH1 and TH17 cells. nih.gov

Models of Tissue Injury and Repair (e.g., Alkali-Induced Corneal Injury)

The alkali-induced corneal injury model is a severe experimental paradigm that mimics chemical burns to the eye, leading to a complex wound healing response characterized by intense inflammation, neovascularization (the growth of new blood vessels), and potential fibrosis, which can compromise vision. arvojournals.org this compound (LTB4) is a potent lipid mediator of inflammation, and its role in this context is linked to its powerful chemoattractant properties for inflammatory leukocytes, such as neutrophils and macrophages. nih.govucl.ac.uk

Following an alkali burn, a rapid inflammatory response is initiated. LTB4 contributes to this process by recruiting neutrophils and other immune cells to the site of injury. ucl.ac.uk This influx of inflammatory cells, while part of the natural healing process, can become excessive and contribute to tissue damage. The balance between angiogenic and anti-angiogenic factors is disrupted in the injured cornea, shifting towards a pro-angiogenic state. researchgate.net LTB4 signaling has been shown to promote neovascularization in other ocular disease models, such as wet-type age-related macular degeneration (AMD). nih.govnih.gov In these models, LTB4 attracts macrophages, which in turn produce Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of new blood vessel growth. nih.govnih.gov This mechanism is highly relevant to the pathology of severe alkali burns, where both macrophage infiltration and neovascularization are prominent features. arvojournals.orgresearchgate.net

Research on the LTB4 receptor family, which includes the high-affinity BLT1 and low-affinity BLT2 receptors, has provided further insights. nih.gov While some studies on corneal epithelial wound healing have focused on the role of the BLT2 receptor and its other ligand, 12-hydroxyheptadecatrienoic acid (12-HHT), the profound inflammatory and angiogenic environment created by a severe alkali burn suggests a role for the potent pro-inflammatory LTB4/BLT1 axis. arvojournals.orgarvojournals.org Pharmacological inhibition of LTB4 signaling has been shown to reduce neovascularization and the accumulation of macrophages in other models of eye injury, supporting the hypothesis that targeting this pathway could mitigate the pathological neovascularization seen after a corneal alkali burn. nih.gov

Table 2: Role of this compound (LTB4) in Pathological Processes Relevant to Alkali-Induced Corneal Injury
Pathological ProcessMechanism of LTB4 ActionRelevance to Corneal Alkali InjuryReference
InflammationActs as a potent chemoattractant for neutrophils and macrophages, recruiting them to the site of injury.Intense inflammation is a hallmark of alkali burns; excessive leukocyte infiltration can lead to tissue damage and opacification. nih.govucl.ac.uk
NeovascularizationPromotes the recruitment of M2 macrophages, which subsequently produce pro-angiogenic factors like VEGF-A.Corneal neovascularization is a major complication of severe alkali burns that impairs vision. nih.govnih.gov
Receptor SignalingPrimarily signals through the high-affinity BLT1 receptor on immune cells to mediate pro-inflammatory and pro-angiogenic effects.Inhibition of the LTB4-BLT1 axis is a potential therapeutic strategy to reduce inflammation and neovascularization post-injury. nih.govnih.gov

Models of Metabolic Dysfunction (e.g., Obesity-Induced Adipose Inflammation)

In the context of metabolic dysfunction, this compound (LTB4) has been identified as a key inflammatory molecule linking obesity to insulin resistance. diabetes.co.uk Animal models of diet-induced obesity, typically using a high-fat diet (HFD), have been instrumental in elucidating the role of LTB4 in promoting chronic, low-grade inflammation in metabolic tissues. nih.govnih.gov

Research has shown that in obese HFD-fed mice, the levels of LTB4 are significantly higher in key metabolic tissues, including adipose tissue, liver, and muscle. nih.govresearchgate.net This increase in LTB4 is a potent stimulus for the recruitment of immune cells into adipose tissue. nih.gov LTB4 exerts its effects by binding to its high-affinity receptor, LTB4R1 (or BLT1), which is expressed on various immune cells. researchgate.net The LTB4-LTB4R1 signaling axis promotes the migration and activation of macrophages, contributing to a pro-inflammatory environment within the adipose tissue. nih.govresearchgate.net

Furthermore, the LTB4/LTB4R1 system has been shown to mediate the recruitment of other immune cells, such as B2 lymphocytes, into obese adipose tissue, which also contribute to inflammation and the development of insulin resistance. jci.orgnih.gov Studies using both genetic and pharmacological approaches to inhibit the LTB4R1 receptor have demonstrated profound metabolic benefits. Mice with a genetic deletion of Ltb4r1 or those treated with a selective LTB4R1 inhibitor are protected from HFD-induced insulin resistance and hepatic steatosis (fatty liver). nih.govresearchgate.net This inhibition leads to a reduction in tissue inflammation. researchgate.net

Beyond its role in immune cell trafficking, LTB4 can also directly impair insulin signaling in metabolic cells. In vitro experiments have shown that LTB4 treatment reduces insulin-stimulated glucose uptake in myocytes (muscle cells) and impairs the ability of insulin to suppress glucose production in hepatocytes (liver cells). nih.govresearchgate.net This direct effect on insulin action is mediated through downstream signaling pathways involving Gαi and Jnk1. nih.govresearchgate.net These findings establish a dual role for LTB4 in metabolic dysfunction: it orchestrates adipose tissue inflammation and directly antagonizes insulin signaling in peripheral tissues. researchgate.net

Table 3: Research Findings on this compound (LTB4) in Obesity-Induced Inflammation Models
Experimental Model/SystemKey FindingsMechanism/ImplicationReference
High-Fat Diet (HFD)-induced obese miceElevated LTB4 levels in adipose tissue, liver, and muscle.Obesity creates a pro-inflammatory state characterized by increased production of LTB4. nih.govresearchgate.net
Ltb4r1 knockout or pharmacological inhibition in HFD miceProtection from insulin resistance and hepatic steatosis; reduced tissue inflammation.Blocking LTB4 signaling ameliorates the key metabolic consequences of obesity. nih.govresearchgate.net
In vitro macrophage chemotaxis assaysLTB4 directly enhances macrophage migration.Explains the increased infiltration of macrophages into obese adipose tissue. researchgate.net
In vitro L6 myocytes and primary hepatocytesLTB4 directly reduces insulin-stimulated glucose uptake and impairs suppression of hepatic glucose output.Demonstrates a direct, detrimental effect of LTB4 on insulin signaling in muscle and liver cells. nih.govresearchgate.net
Adoptive transfer of adipose tissue B2 cellsRecruitment of B2 cells into adipose tissue is mediated by the LTB4/LTB4R1 axis, contributing to insulin resistance.Identifies another immune cell type whose pathogenic function in obesity is controlled by LTB4. jci.orgnih.gov

'Omics' Technologies (e.g., Transcriptomics, Proteomics) for Pathway Analysis

'Omics' technologies, particularly transcriptomics and proteomics, are powerful hypothesis-generating tools used to comprehensively analyze the molecular pathways influenced by this compound (LTB4). These advanced methodologies allow for a global assessment of changes in gene expression (transcriptomics) and protein levels (proteomics), providing crucial insights into the complex signaling networks regulated by LTB4.

Transcriptomic analyses, such as RNA sequencing (RNA-seq) and microarrays, have been employed to identify the downstream genetic targets of LTB4 signaling. For instance, transcriptomic profiling of macrophages lacking the LTB4 receptor BLT2 revealed significant alterations in gene expression signatures related to macrophage migration and chemotaxis. nih.gov Specifically, genes that are key mediators of macrophage migration under inflammatory conditions, such as Ccl5 and Lgals3, were found to be significantly downregulated, suggesting that BLT2 regulates cell movement by modulating the expression of these genes. nih.gov In broader studies of inflammatory diseases where LTB4 is a known pathogenic factor, transcriptomics has been used to characterize the molecular landscape of affected tissues. mdpi.com These analyses have revealed the upregulation of entire pathways associated with innate and adaptive immunity, including chemokine and interleukin signaling, which are known to be modulated by LTB4. mdpi.comresearchgate.net

While proteomics studies directly targeting LTB4 are less commonly detailed in initial search results, the integration of transcriptomic and proteomic data is a common strategy to gain a more complete understanding of biological systems. nih.gov Proteomics can confirm whether the changes observed at the mRNA level by transcriptomics translate into changes in protein expression and can also identify post-translational modifications that regulate protein function. The pathways identified by transcriptomics—such as those involving cytokine signaling, cell adhesion, and migration—are ultimately executed by proteins. Therefore, analyzing the proteome of cells or tissues after stimulation with LTB4 can elucidate the specific protein effectors that carry out its biological functions. For example, after identifying transcript-level changes in inflammatory pathways, proteomic analysis can quantify the secretion of corresponding cytokines and chemokines, providing a functional readout of the LTB4-induced inflammatory response.

Table 4: Application of 'Omics' Technologies in LTB4 Research
'Omics' TechnologyExperimental SystemKey Findings and InsightsReference
Transcriptomics (Unbiased)Macrophages deficient in the LTB4 receptor, Ltb4r2 (BLT2).Identified altered gene expression signatures and downregulation of key transcripts (Ccl5, Lgals3) involved in macrophage migration and chemotaxis. nih.gov
Transcriptomics (RNA-seq)Analysis of inflammatory disease models where LTB4 is implicated.Revealed upregulation of genes involved in B cell recruitment (e.g., CXCL13) and immune signaling pathways (e.g., interleukin signaling). mdpi.com
TranscriptomicsAnalysis of severe asthma models.Showed that severe asthma was associated with the activation of circulating CD8+ T cells, a process where the LTB4-BLT1 pathway is involved. nih.gov
Integrated 'Omics' ApproachGeneral strategy in pathway analysis.Transcriptomics identifies potential gene targets and pathways, while proteomics confirms changes at the protein level and identifies functional effectors (e.g., secreted cytokines). nih.gov

Future Research Directions in 5,12 Dihydroxyicosa 6,8,10,14 Tetraenoic Acid Biology

Elucidation of Cell-Specific and Tissue-Specific Mechanisms

A critical avenue for future research is the detailed characterization of how 5,12-diHETE exerts its effects in a cell-specific and tissue-specific manner. While it is known to be produced by various leukocytes, including neutrophils and eosinophils, its precise roles in different immune cell subsets remain to be fully elucidated. Future studies should aim to dissect the distinct signaling pathways activated by 5,12-diHETE in different immune cells, such as macrophages, dendritic cells, and lymphocytes, to understand its nuanced contributions to both innate and adaptive immunity. nih.gov

Furthermore, the expression of enzymes responsible for the metabolism of 5,12-diHETE and its precursors varies significantly across different tissues. For instance, LTB4 12-hydroxy dehydrogenase, an enzyme that can oxidize other 5,12-diHETEs, is highly expressed in the liver, kidney, and intestine, but not in leukocytes. nih.gov This suggests that the biological activity and clearance of 5,12-diHETE may be tightly regulated in a tissue-dependent manner. Investigating the functional consequences of this differential enzyme expression will be crucial for understanding the compound's systemic effects and its potential as a therapeutic target in organ-specific diseases.

Table 1: Potential Areas for Investigating Cell- and Tissue-Specific Mechanisms of 5,12-diHETE

Research AreaKey Questions to AddressPotential Methodologies
Immune Cell Subsets What are the distinct downstream signaling cascades activated by 5,12-diHETE in neutrophils versus macrophages? How does 5,12-diHETE influence the differentiation and function of T- and B-lymphocytes?Single-cell RNA sequencing, phosphoproteomics, CRISPR-Cas9 gene editing in primary immune cells.
Epithelial and Endothelial Cells What is the role of 5,12-diHETE in modulating barrier function in intestinal and airway epithelial cells? How does it contribute to vascular permeability and angiogenesis in endothelial cells?In vitro barrier function assays, co-culture models, analysis of endothelial cell migration and tube formation.
Organ-Specific Metabolism How does the high expression of metabolizing enzymes in the liver and kidney impact the bioavailability and activity of circulating 5,12-diHETE? Are there unique metabolites of 5,12-diHETE produced in specific tissues with distinct biological activities?Mass spectrometry-based metabolomics of tissue explants, in vivo studies using tissue-specific knockout mice for metabolizing enzymes.

Further Characterization of Ligand-Receptor Interaction Diversity and Functional Selectivity

A significant gap in our understanding of 5,12-diHETE biology is the definitive identification and characterization of its cognate receptors. While some hydroxyeicosatetraenoic acids (HETEs) have identified receptors, such as the OXE receptor for 5-oxo-ETE and GPR31 for 12S-HETE, dedicated receptors for many diHETEs, including 5,12-diHETE, remain elusive. nih.gov A primary future objective is therefore the de-orphanization of G protein-coupled receptors (GPCRs) that bind 5,12-diHETE with high affinity and selectivity.

Once specific receptors are identified, research should focus on the diversity of ligand-receptor interactions. It is plausible that 5,12-diHETE may interact with multiple receptor subtypes, leading to varied downstream signaling outcomes. Furthermore, the concept of "functional selectivity," where different ligands binding to the same receptor can stabilize distinct receptor conformations and preferentially activate certain signaling pathways over others, is an important area for exploration. nih.govresearchgate.net Investigating whether 5,12-diHETE and its isomers or metabolites exhibit functional selectivity at their receptors could reveal a more complex and nuanced mechanism of action than previously appreciated. This could have significant implications for the development of targeted therapeutics that can selectively modulate specific downstream effects of 5,12-diHETE.

Development of Advanced Delivery Systems and Bioavailability Enhancement Strategies

The therapeutic potential of 5,12-diHETE and its modulators is currently hampered by challenges related to its delivery and bioavailability. As a lipid mediator, 5,12-diHETE is poorly soluble in aqueous environments and susceptible to rapid metabolism in vivo. nih.gov Future research should focus on the development of advanced drug delivery systems to overcome these limitations. researchgate.netnih.govnih.govresearchgate.net

Nanotechnology-based approaches offer promising solutions. nih.govnih.gov Encapsulation of 5,12-diHETE within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, or polymeric nanoparticles could protect it from degradation, improve its solubility, and allow for controlled and targeted release. mdpi.comfrontiersin.orgpharmtech.com These nanosystems can be further engineered with surface modifications to target specific tissues or cells, thereby enhancing therapeutic efficacy and minimizing off-target effects. nih.gov

In addition to advanced delivery systems, strategies to enhance the oral bioavailability of 5,12-diHETE are needed. This could involve the use of emulsifiers or the development of self-emulsifying drug delivery systems (SEDDS) that can improve its absorption from the gastrointestinal tract. nih.govresearchgate.net Investigating the impact of food and the co-administration of other lipids on the absorption of 5,12-diHETE will also be important for developing effective oral formulations. nih.gov

Table 2: Promising Nanotechnology-Based Delivery Systems for 5,12-diHETE

Delivery SystemPotential AdvantagesKey Research Focus
Liposomes Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, surface can be modified for targeting.Optimizing lipid composition for stability and release kinetics of 5,12-diHETE.
Polymeric Nanoparticles High stability, controlled release over extended periods, tunable physicochemical properties.Investigating biodegradable and biocompatible polymers for 5,12-diHETE encapsulation.
Nano-emulsions High drug-loading capacity for lipophilic molecules, improved solubility and absorption.Developing stable and scalable nano-emulsion formulations for oral or parenteral delivery of 5,12-diHETE.

Exploration of Novel Endogenous Modulators and Regulatory Networks

The biosynthesis of 5,12-diHETE is dependent on the activity of 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). mdpi.com A crucial area for future investigation is the identification and characterization of novel endogenous modulators that regulate the expression and activity of these enzymes. This includes exploring the role of microRNAs and other non-coding RNAs in post-transcriptionally regulating lipoxygenase pathways. mdpi.com Furthermore, understanding the complex interplay and crosstalk between the 5,12-diHETE signaling pathway and other inflammatory and metabolic networks is essential. nih.govmdpi.commdpi.com

Systems biology approaches will be invaluable in unraveling these complex regulatory networks. researchcorridor.orgdiva-portal.orgresearchgate.netnih.govnih.gov By integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), researchers can construct comprehensive models of the cellular and physiological processes influenced by 5,12-diHETE. This will not only help in identifying novel regulatory nodes and feedback loops but also in predicting the systemic effects of modulating 5,12-diHETE levels. Such an integrated approach will be critical for a holistic understanding of 5,12-diHETE biology and for the identification of new therapeutic targets within its regulatory network.

Q & A

Q. What advanced techniques enable real-time tracking of LTB4 signaling in live cells?

  • Approaches :
  • Fluorescent probes : BLT1 receptor-GFP fusion proteins to visualize ligand-receptor dynamics.
  • Microscopy : Use confocal imaging to monitor neutrophil calcium flux post-LTB4 stimulation .
  • Emerging tools : CRISPR-edited leukocytes with luciferase reporters under LTB4-responsive promoters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.